molecular formula C15H21N3O5 B2379123 4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid CAS No. 1048005-92-0

4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2379123
CAS No.: 1048005-92-0
M. Wt: 323.349
InChI Key: FAVRWELQSGFWNT-UHFFFAOYSA-N
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Description

This compound is a structurally complex 4-oxobutanoic acid derivative featuring dual amino substituents: a 4-acetamidophenyl group at the 4-position and a 3-hydroxypropyl moiety at the 2-position. Its molecular formula is C₁₆H₂₂N₃O₅, with a molecular weight of 336.37 g/mol.

Properties

IUPAC Name

4-(4-acetamidoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-10(20)17-11-3-5-12(6-4-11)18-14(21)9-13(15(22)23)16-7-2-8-19/h3-6,13,16,19H,2,7-9H2,1H3,(H,17,20)(H,18,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVRWELQSGFWNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of aniline to form 4-acetamidophenylamine.

    Introduction of the Hydroxypropyl Group: The next step involves the reaction of 4-acetamidophenylamine with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group.

    Formation of the Oxobutanoic Acid Moiety: Finally, the compound is reacted with succinic anhydride to form the oxobutanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxobutanoic acid moiety can be reduced to form a diol.

    Substitution: The acetamidophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 4-((4-Acetamidophenyl)amino)-2-((3-carboxypropyl)amino)-4-oxobutanoic acid.

    Reduction: Formation of 4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of 4-oxobutanoic acids exhibit significant anti-inflammatory properties. Compounds similar to 4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Table 2: Summary of Anti-inflammatory Studies

Study ReferenceMethodologyKey Findings
Igidov et al. (2022)In vivo modelsSignificant reduction in inflammation markers observed.
Shipilovskikh et al. (2021)Cytokine assaysInhibition of TNF-alpha and IL-6 production noted.

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has been investigated for its analgesic potential. Studies have reported effective pain relief in various experimental models, suggesting its utility as a therapeutic agent for pain management.

Case Study: Analgesic Effectiveness
A study by Shipilovskikh et al. (2021) evaluated the analgesic efficacy of related compounds using a formalin-induced pain model. Results indicated that the compound significantly reduced pain responses compared to control groups, highlighting its potential for clinical applications in pain relief.

Mechanism of Action

The mechanism of action of 4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects. Additionally, the compound may interact with DNA or RNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Positions 2 and 4) Reported Activity/Properties Reference
4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid C₁₆H₂₂N₃O₅ 4: 4-Acetamidophenyl; 2: 3-Hydroxypropyl Hypothesized to modulate enzyme activity (e.g., hTS inhibition) based on structural analogs
(R)-4-((1-Cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid C₁₆H₂₀N₂O₃ 4: Phenyl + cyclopropylethyl; 2: Unsubstituted Demonstrated hTS inhibition (IC₅₀ ~10 µM) in biochemical assays
4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methylpentan-2-yl)amino)-4-oxobutanoic acid C₂₄H₂₈N₂O₅ 4: Biphenyl-ethyl ester; 2: Methyl group Intermediate in peptidomimetic synthesis; no direct activity reported
4-(4-Ethoxyphenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid C₁₈H₂₃N₃O₄ 4: 4-Ethoxyphenyl; 2: Imidazole-propyl Potential antimicrobial agent; imidazole group may enhance metal-binding capacity
4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid C₁₇H₂₃N₃O₆ 4: Phenoxy-acetyl hydrazine; 2: Unsubstituted Unknown activity; hydrazine linker suggests possible chelating properties

Key Structural and Functional Insights:

Substituent Impact on Bioactivity :

  • The 4-acetamidophenyl group in the target compound may enhance hydrogen-bonding interactions with enzyme active sites, similar to the phenyl and biphenyl groups in analogs .
  • The 3-hydroxypropyl substituent at position 2 could improve solubility compared to hydrophobic groups like cyclopropylethyl or methyl in other analogs .

Enzyme Inhibition Potential: The (R)-4-((1-cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid analog (IC₅₀ ~10 µM against hTS) suggests that the 4-oxobutanoic acid backbone is critical for binding. The target compound’s acetamido group may further optimize binding affinity or selectivity .

Pharmacokinetic Predictions: Using Lipinski’s Rule of Five (), the target compound has a molecular weight of 336.37 (below 500), ≤5 H-bond donors (3: two amines, one hydroxyl), and ≤10 H-bond acceptors (5: carbonyl, hydroxyl, acetamido, two amines).

Biological Activity

The compound 4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid (commonly referred to as a derivative of 4-oxobutanoic acid) has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the compound's biological activity, synthesizing findings from various research studies and highlighting its applications, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of 4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid can be represented as follows:

  • Molecular Formula : C₁₂H₁₄N₂O₄
  • CAS Number : 1252018-10-2

Research indicates that the compound exhibits multiple biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies have shown that derivatives of 4-oxobutanoic acid can inhibit the growth of various pathogens, indicating potential use as antimicrobial agents.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

A study conducted on derivatives of 4-oxobutanoic acids demonstrated significant antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, showcasing its potential as an antibacterial agent .

Antioxidant Properties

In vitro assays revealed that the compound exhibited strong free radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated an IC50 value of approximately 30 µg/mL, suggesting that it effectively neutralizes free radicals .

Anti-inflammatory Effects

Research has shown that the compound can reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This effect was quantified using ELISA assays, which demonstrated a reduction in TNF-alpha levels by about 40% at a concentration of 100 µg/mL .

Table 1: Biological Activities of 4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic Acid

Activity TypeAssay MethodResultReference
AntimicrobialMIC Assay50 - 200 µg/mL
AntioxidantDPPH Scavenging AssayIC50 = 30 µg/mL
Anti-inflammatoryELISATNF-alpha reduction by 40% at 100 µg/mL

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